4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid
Overview
Description
4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid is an organic compound with the molecular formula C14H22BNO4 It is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and an aminoethyl chain protected by a tert-butoxycarbonyl (BOC) group
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is commonly used as a chemical building block for synthesizing more complex molecules with desired biological properties .
- In general, boronic acids can form reversible covalent bonds with diols (such as those found in sugars and nucleic acids) and other nucleophiles. This property allows them to inhibit enzymes or proteins that contain diol-containing active sites .
- However, boronic acids have been explored in various contexts, including proteasome inhibition, glycosidase inhibition, and anticancer activity. These effects are often related to their interactions with diols and nucleophiles .
Target of Action
Mode of Action
- likely interacts with specific cellular components or enzymes. Unfortunately, detailed studies on its precise mode of action are limited.
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It may be absorbed through passive diffusion. Once absorbed, it may distribute throughout the body, but specific tissue distribution remains unclear. Metabolism likely involves hydrolysis of the BOC (tert-butoxycarbonyl) protecting group, yielding the active aminoethylphenylboronic acid. Elimination occurs primarily through renal excretion or metabolism to inactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Boronic Acid: The protected aminoethyl phenyl compound is then reacted with a boronic acid precursor, such as trimethyl borate, under suitable conditions to form the boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Substitution Reactions: The aminoethyl chain can undergo substitution reactions, particularly after deprotection of the BOC group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Material Science: Used in the development of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the aminoethyl chain.
Phenylboronic acid: Lacks the BOC-protected aminoethyl chain, making it less versatile in certain applications.
Uniqueness: 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid is unique due to its combination of a boronic acid group and a BOC-protected aminoethyl chain. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic acids.
Properties
IUPAC Name |
[4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-14(2,3)20-13(17)16(4)10-9-11-5-7-12(8-6-11)15(18)19/h5-8,18-19H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGSPOXCDMZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163240 | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-03-9 | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191062-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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